Benzylisoquinolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylisoquinolone is a compound that belongs to the class of isoquinoline alkaloids. It is characterized by the presence of a benzyl group attached to the isoquinoline structure. This compound is of significant interest due to its presence in various natural products and its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylisoquinolone can be synthesized through several methods. One common approach involves the acid-mediated cyclization of arylacetamides (Bischler-Napieralski reaction) or arylacetaldimines of phenylethylamines (Pictet-Spengler reaction), followed by dehydrogenation . Another method includes the regioselective metalation of methoxy- and benzyloxy-substituted isoquinolines at the C-1 position using the Knochel–Hauser base, followed by trapping with aromatic aldehydes .
Industrial Production Methods: Industrial production of this compound often involves the biosynthesis pathways found in plants. For instance, the biosynthesis of benzylisoquinoline alkaloids in sacred lotus (Nelumbo nucifera) involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase .
Chemical Reactions Analysis
Types of Reactions: Benzylisoquinolone undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the benzylisoquinoline structure.
Substitution: Common substitution reactions include the addition of methyl, acetyl, and carboxyl groups by tailoring enzymes.
Common Reagents and Conditions:
Oxidation: Cytochromes P450, FAD-linked oxidases.
Reduction: NADPH-dependent reductases.
Substitution: Various methyltransferases, acetyltransferases, and carboxylesterases.
Major Products: The major products formed from these reactions include a variety of benzylisoquinoline alkaloids such as papaverine, noscapine, codeine, morphine, apomorphine, and berberine .
Scientific Research Applications
Benzylisoquinolone and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in plant metabolism and defense mechanisms.
Medicine: Many benzylisoquinoline alkaloids possess potent pharmacological properties, including analgesic (morphine), antimicrobial (berberine), and anticancer (noscapine) activities
Industry: Utilized in the production of pharmaceuticals and as research tools in drug discovery.
Mechanism of Action
The mechanism of action of benzylisoquinolone compounds varies depending on the specific derivative. For instance:
Comparison with Similar Compounds
Benzylisoquinolone is unique due to its structural backbone, which is shared by many pharmacologically active alkaloids. Similar compounds include:
Papaverine: A major alkaloid in opium poppy latex, used as a vasodilator.
Noscapine: An antitussive and anticancer agent.
Codeine and Morphine: Narcotic analgesics derived from opium poppy.
Apomorphine: Used in the treatment of Parkinson’s disease.
Berberine: An antimicrobial and antidiabetic agent.
Tubocurarine: A muscle relaxant used in anesthesia.
These compounds highlight the diverse pharmacological properties and therapeutic potential of this compound derivatives.
Properties
CAS No. |
787-46-2 |
---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-benzyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-15-9-5-4-8-13(15)11-14(17-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,17,18) |
InChI Key |
WZJOZBYVNJRIBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.